4-Hydroxy-5-isopropyl-2-methylbenzyl alcohol
Description
4-Hydroxy-5-isopropyl-2-methylbenzyl alcohol is a phenolic alcohol with a benzyl alcohol backbone substituted with hydroxyl, isopropyl, and methyl groups at positions 4, 5, and 2, respectively.
Properties
CAS No. |
4383-04-4 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
4-(hydroxymethyl)-5-methyl-2-propan-2-ylphenol |
InChI |
InChI=1S/C11H16O2/c1-7(2)10-5-9(6-12)8(3)4-11(10)13/h4-5,7,12-13H,6H2,1-3H3 |
InChI Key |
OTVWOWODDGZITR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1CO)C(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy-5-isopropyl-2-methylbenzyl alcohol can be synthesized through several methods:
Reduction of 4-formylthymol: This method involves the reduction of 4-formylthymol using sodium amalgam or sodium hydroxide in the presence of formaldehyde.
Hydroboration-Oxidation of Thymol: Thymol can undergo hydroboration-oxidation to yield 4-Hydroxy-5-isopropyl-2-methylbenzyl alcohol.
Industrial Production Methods
Industrial production methods for this compound typically involve the large-scale application of the above synthetic routes, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5-isopropyl-2-methylbenzyl alcohol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like hydrogen halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Hydrogen halides (HCl, HBr) are used under acidic conditions for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-formylthymol or 4-hydroxy-5-isopropyl-2-methylbenzoic acid.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of alkyl halides.
Scientific Research Applications
4-Hydroxy-5-isopropyl-2-methylbenzyl alcohol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-isopropyl-2-methylbenzyl alcohol involves its interaction with various molecular targets:
Oxidation-Reduction Reactions: The hydroxyl group can undergo oxidation-reduction reactions, influencing the redox state of biological systems.
Substitution Reactions: The compound can participate in substitution reactions, altering the structure and function of target molecules.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
Key Observations:
- Lipophilicity : The target compound and α-ethyl-5-isopropyl-2-methylbenzyl alcohol are more lipophilic than 4-hydroxybenzyl alcohol or vanillyl alcohol due to bulky alkyl groups (isopropyl, methyl, ethyl).
- Reactivity : The bromine atom in 5-bromo-2-hydroxybenzyl alcohol makes it prone to nucleophilic substitution, unlike the hydroxyl-dominated reactivity of the target compound.
- Thermal Stability: α-Ethyl-5-isopropyl-2-methylbenzyl alcohol has a high boiling point (257.2°C), suggesting that alkylation increases thermal stability compared to simpler phenolic alcohols.
Biological Activity
4-Hydroxy-5-isopropyl-2-methylbenzyl alcohol, also known as thymotinic alcohol, is an organic compound with significant biological activity. This compound is particularly noted for its antimicrobial and antioxidant properties, which are attributed to its unique structural features, including a hydroxyl group that enhances its reactivity and biological interactions.
Chemical Structure and Properties
The molecular formula of 4-Hydroxy-5-isopropyl-2-methylbenzyl alcohol is . Its structure consists of a benzyl alcohol framework with additional substituents that influence its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | |
| Functional Groups | Hydroxyl (-OH), Isopropyl, Methyl |
| Solubility | Soluble in organic solvents |
| Melting Point | Not extensively documented |
Antimicrobial Activity
Research has demonstrated that 4-Hydroxy-5-isopropyl-2-methylbenzyl alcohol exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, particularly:
- Staphylococcus aureus (ATCC 25923)
- Enterococcus faecalis (ATCC 29212)
The compound's mechanism involves disrupting bacterial cell membranes and interfering with metabolic pathways. A study indicated that the compound could cleave DNA in a hydrolytic manner, suggesting potential applications in antimicrobial therapies .
Antioxidant Activity
The antioxidant capacity of 4-Hydroxy-5-isopropyl-2-methylbenzyl alcohol has been evaluated using several assays, including the DPPH free radical scavenging method. The results indicate that the compound effectively scavenges free radicals, with activity increasing at higher concentrations. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .
The biological activities of 4-Hydroxy-5-isopropyl-2-methylbenzyl alcohol can be attributed to its ability to interact with various molecular targets:
- Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with enzymes and receptors, modulating their activity.
- Electrostatic Interactions: The compound interacts with DNA through electrostatic binding, influencing genetic material stability and integrity .
Case Studies and Research Findings
- Antimicrobial Efficacy:
- DNA Cleavage Studies:
- Antioxidant Capacity:
Comparative Analysis with Similar Compounds
To highlight the uniqueness of 4-Hydroxy-5-isopropyl-2-methylbenzyl alcohol, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Thymol | Monoterpene phenol derivative | Known for antiseptic properties |
| 4-Hydroxybenzyl Alcohol | Lacks isopropyl and methyl groups | Different functional properties due to simpler structure |
| 5-Isopropyl-2-methylbenzaldehyde | Lacks hydroxyl group | Reduced ability to form hydrogen bonds |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
